(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
EG 00229 is an antagonist of neuropilin-1 (NRP-1). It inhibits the binding of VEGF-A to porcine aortic endothelial cells expressing NRP-1, but not VEGFR2, with an IC50 value of 8 µM. EG 00229 (100 µM) reduces VEGF-A-induced migration of human umbilical vein endothelial cells (HUVECs) and enhances the cytotoxicity of paclitaxel or 5-fluorouracil in A549 lung cancer cells. It also reduces severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infectivity in Caco-2 cells when used at a concentration of 100 µM.
EG00229(cas 1210945-69-9) is the first small molecule inhibitors of the neuropilin-1 and VEGF-A interaction with an IC50 of inhibition of 8 uM(125I-VEGF binding to PAE/NRP1 cells). EG00229 reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent fashion, with a maximum inhibition of 34% at 100 μM. EG00229 also significantly reduced VEGF-A induced migration of HUVECs. caused a partial inhibition of VEGF receptor activity and biological function, consistent with the current model for the role of NRP1 in VEGF function, in which NRP1 is required for optimal signaling and certain biological functions downstream of VEGFR2, particularly migration.
Scientific Research Applications
Inhibitors of Nitric Oxide Synthase
S-2-Amino-5-azolylpentanoic acids, related to the compound , have been studied as inhibitors of nitric oxide synthases (NOS). These compounds show potential in inhibiting various isoforms of NOS, with specific focus on the inhibition of rat iNOS, rat nNOS, and human-derived cNOS. The structure-activity relationships of these compounds provide insights into their binding to the natural substrate's binding site (Ulhaq et al., 1998).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the specified compound, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds demonstrated superior stability and higher inhibition efficiencies, offering insights into physical and chemical adsorption mechanisms on surfaces (Hu et al., 2016).
Antimicrobial and Antifungal Properties
Research has also explored the use of similar benzothiazole derivatives for antimicrobial and antifungal applications. Some compounds displayed activities comparable to commercial fungicides, highlighting their potential in agricultural and medical fields (Siddiqui et al., 2003).
Synthesis of Complex Compounds
The compound and its derivatives are pivotal in synthesizing more complex chemical structures, which are then applied in various fields, including drug development and material science. These syntheses often involve intricate reactions and provide valuable insights into chemical processes and interactions (Gao et al., 2008).
Solar Cell Applications
Fluorinated-benzothiadiazole, structurally related to the specified compound, has been utilized in the development of organic dyes for dye-sensitized solar cells. The introduction of fluorine atoms into the benzothiadiazole unit improved the solar cell's performance, indicating the compound's potential in renewable energy technologies (Cho et al., 2014).
properties
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBITUOSRZDTG-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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